![molecular formula C14H14N2O4S B5373666 3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5373666.png)
3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide
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Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to 3-{[(4-Methoxyphenyl)sulfonyl]amino}benzamide, often involves the reaction of sulfonyl chlorides with amines in the presence of a base. These reactions can yield a variety of sulfonamide compounds with different substituents, which may influence their biological activities and physical properties. The specific synthetic routes can vary based on the desired structural features and the functional groups present in the starting materials (Gupta et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of similar sulfonamide compounds has been conducted using techniques such as X-ray diffraction and computational methods. These studies reveal the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, X-ray diffraction analysis and density functional theory (DFT) calculations provide detailed insights into the structural parameters and electronic properties of sulfonamide derivatives (Shahid et al., 2018).
Mechanism of Action
Target of Action
The primary target of 3-[N-[4-Methoxyphenyl]sulfonylamino]benzamide is Cathepsin S , a lysosomal cysteine protease . Cathepsin S plays a crucial role in antigen presentation, bone remodeling, and other cellular processes .
Mode of Action
It is believed to interact with cathepsin s, potentially inhibiting its activity . This interaction could lead to changes in the cellular processes that Cathepsin S is involved in.
Biochemical Pathways
Given its target, it may influence the pathways involving cathepsin s, such as antigen presentation and bone remodeling .
Result of Action
Given its potential inhibitory action on cathepsin s, it may affect cellular processes such as antigen presentation and bone remodeling .
properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-20-12-5-7-13(8-6-12)21(18,19)16-11-4-2-3-10(9-11)14(15)17/h2-9,16H,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKWIPINLZOMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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